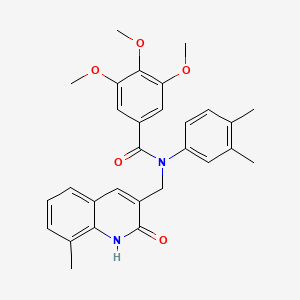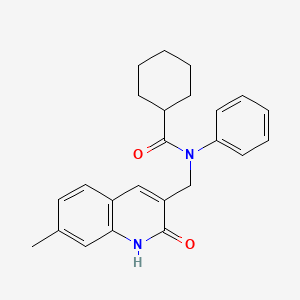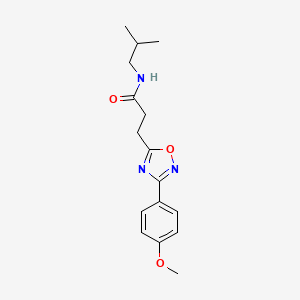![molecular formula C18H22N4O B7720743 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazoloquinolines involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This strategy involves a sequential opening/closing cascade reaction .
Molecular Structure Analysis
The parent structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The first synthesis of this class of compounds was described in 1911 by Michaelis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolines include a bond formation between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .
Aplicaciones Científicas De Investigación
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and Crohn's disease. This compound has also been shown to have anti-tumor activity, making it a potential candidate for the development of cancer therapies. In agriculture, this compound has been shown to have anti-microbial properties, making it a potential alternative to traditional pesticides. In environmental science, this compound has been shown to have the potential to remediate contaminated soils and water.
Mecanismo De Acción
Target of Action
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is a derivative of the 1H-Pyrazolo[3,4-b]quinoline class of compounds . These compounds have been shown to have biological activity and are used as pharmaceutical agents . .
Mode of Action
It is known that pyrazolo[3,4-b]quinoline derivatives can act as inhibitors of oncogenic ras , suggesting that they may interact with cellular targets to inhibit the proliferation of cancer cells.
Biochemical Pathways
Given that related compounds are known to inhibit oncogenic ras , it is plausible that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Related compounds have been shown to be more potent than reference compounds in inhibiting the growth of certain cancer cells , suggesting that this compound may have similar effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is its versatility in various fields, including medicine, agriculture, and environmental science. This compound has been shown to exhibit multiple biological activities, making it a potential candidate for the development of various therapies. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide research, including the development of this compound-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in agriculture and environmental science. Further studies are also needed to investigate the safety and potential side effects of this compound. Overall, this compound has the potential to be a valuable compound in various fields, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide involves a multi-step process that starts with the preparation of 2-aminobenzonitrile. The intermediate product is then subjected to a series of reactions, including cyclization, reduction, and amidation, to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Propiedades
IUPAC Name |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-3-5-10-16(23)20-17-14-12-13-8-6-7-9-15(13)19-18(14)22(21-17)11-4-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRYWBOXMNLVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7720666.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)




![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)




